2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile
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Overview
Description
2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile is a chemical compound with the molecular formula C15H16N4 It is a heterocyclic compound containing both a quinoline and a diazepane ring
Preparation Methods
The synthesis of 2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile typically involves the reaction of 2-chloro-6-cyanoquinoline with 1,4-diazepane in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 110°C) under an inert atmosphere . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the diazepane moiety.
Chemical Reactions Analysis
2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the cyano group.
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The diazepane ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can engage in multiple interactions within biological systems .
Comparison with Similar Compounds
2-(1,4-Diazepan-1-yl)quinoline-6-carbonitrile can be compared with other quinoline derivatives and diazepane-containing compounds:
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their substituents and biological activities.
Diazepane-Containing Compounds: Compounds such as diazepam contain the diazepane ring but have different substituents and pharmacological effects.
The uniqueness of this compound lies in the combination of the quinoline and diazepane rings, which imparts distinct chemical and biological properties .
Properties
CAS No. |
676131-30-9 |
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Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)quinoline-6-carbonitrile |
InChI |
InChI=1S/C15H16N4/c16-11-12-2-4-14-13(10-12)3-5-15(18-14)19-8-1-6-17-7-9-19/h2-5,10,17H,1,6-9H2 |
InChI Key |
LJXFOEUPRIDCAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
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